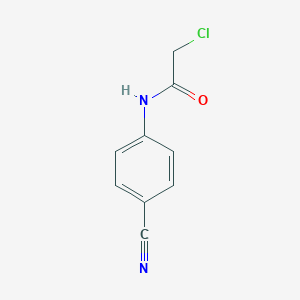

2-chloro-N-(4-cyanophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIVRXRLRGZADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366784 | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114807-80-6 | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-cyanophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-cyanophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-chloro-N-(4-cyanophenyl)acetamide, a key intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended to empower researchers with the technical knowledge required for the effective utilization of this versatile compound.

Core Chemical Identity and Physical Properties

This compound is a bifunctional organic molecule incorporating a reactive chloroacetamide moiety and a cyano-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the realm of medicinal chemistry.[1]

Structural and General Properties

A clear understanding of the fundamental properties of a chemical is paramount before its use in any experimental setting. The key identifiers and general properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | Acetamide, 2-chloro-N-(4-cyanophenyl)- | [1] |

| CAS Number | 1773-46-2 | [2] |

| Molecular Formula | C₉H₇ClN₂O | [1] |

| Molecular Weight | 194.62 g/mol | [1] |

| Appearance | Typically a solid at room temperature. | [1] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value/Information | Source/Rationale |

| Melting Point | While no specific value is available for the title compound, the related compound 2-chloro-N-[(4-cyanophenyl)methyl]acetamide has a melting point of 137-141 °C. | [3] |

| Boiling Point | Not experimentally determined. High boiling point expected due to molecular weight and polar functional groups. | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone.[4] Limited solubility in water is anticipated due to the presence of the aromatic ring. | General principles of solubility for N-aryl acetamides. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acylation of 4-aminobenzonitrile with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Workflow

The synthesis involves the reaction of the nucleophilic amino group of 4-aminobenzonitrile with the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Diagram 2: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on analogous procedures for the synthesis of similar N-aryl chloroacetamides.[5]

Materials:

-

4-Aminobenzonitrile

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data and Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral characteristics of this compound based on the analysis of similar compounds.[4][5]

¹H NMR Spectroscopy

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~10.5 ppm | Singlet (broad) | 1H | Amide N-H |

| ~7.8 ppm | Doublet | 2H | Aromatic protons ortho to the cyano group |

| ~7.7 ppm | Doublet | 2H | Aromatic protons ortho to the amide group |

| ~4.3 ppm | Singlet | 2H | Methylene protons (-CH₂Cl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) | Assignment |

| ~165 ppm | Carbonyl carbon (C=O) |

| ~142 ppm | Aromatic carbon attached to the amide nitrogen |

| ~133 ppm | Aromatic carbons ortho to the cyano group |

| ~120 ppm | Aromatic carbons ortho to the amide group |

| ~118 ppm | Cyano carbon (C≡N) |

| ~108 ppm | Aromatic carbon attached to the cyano group |

| ~43 ppm | Methylene carbon (-CH₂Cl) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 cm⁻¹ | N-H stretch (amide) |

| ~2230 cm⁻¹ | C≡N stretch (nitrile) |

| ~1670 cm⁻¹ | C=O stretch (amide I band) |

| ~1590 cm⁻¹ | N-H bend (amide II band) |

| ~1530, 1410 cm⁻¹ | Aromatic C=C stretches |

| ~750 cm⁻¹ | C-Cl stretch |

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of the chloroacetyl group or cleavage of the amide bond.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-chloro acetyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of diverse molecular scaffolds.

Examples of Nucleophilic Substitution:

-

With Amines: Reaction with primary or secondary amines yields N-substituted glycinamides.

-

With Thiols: Thiolates readily displace the chloride to form thioethers.

-

With Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can react to form α-alkoxy or α-aryloxy acetamides.

-

With Cyanide: Reaction with a cyanide source can introduce a second nitrile group.

Role in the Synthesis of Bioactive Molecules

The chloroacetamide moiety is a well-established pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems and other complex molecules with potential biological activity.[6][7][8] While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds, including kinase inhibitors.[9][10][11] The cyano group can also be a precursor to other functional groups or participate in cyclization reactions.

Potential Applications in Drug Discovery:

-

Synthesis of Kinase Inhibitors: The acetamide backbone is a common feature in many kinase inhibitors. The reactive chloro group allows for the introduction of various side chains to probe the binding pocket of a target kinase.

-

Construction of Heterocyclic Scaffolds: this compound can serve as a precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent in medicinal chemistry.

-

Lead Optimization: In a drug discovery program, this compound can be used as a starting material for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature, combining a reactive electrophilic center with a modifiable aromatic ring, provides a robust platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the research laboratory.

References

-

Solubility of Things. N-(o-tolyl)acetamide. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses. Cyanoacetamide. [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453–456. [Link]

-

Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3235. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. [Link]

-

Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 16(4), 387-397. [Link]

-

Fadda, A. A. (2009). Cyanoacetamide in Heterocyclic Synthesis. TSI - Organic Chemistry: An Indian Journal, 5(3), 225-234. [Link]

-

Fadda, A. A., et al. (2009). Synthesis of some new biologically active heterocyclic compounds from N-(4-acetylphenyl)-2-cyanoacetamide. Organic Chemistry: An Indian Journal, 5(3), 225-234. [Link]

-

Park, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

-

National Center for Biotechnology Information. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

-

University of Massachusetts. 13C-NMR. [Link]

-

ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Heterocyclic Letters. No.1|89-100|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

-

Kang, J., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1194. [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

-

National Center for Biotechnology Information. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. tsijournals.com [tsijournals.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Guide to the Comprehensive Structural Elucidation of 2-chloro-N-(4-cyanophenyl)acetamide

Preamble: The Imperative of Analytical Rigor in Drug Development

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can have cascading and catastrophic consequences, invalidating biological data, compromising intellectual property, and posing significant safety risks. The subject of this guide, 2-chloro-N-(4-cyanophenyl)acetamide (C₉H₇ClN₂O, Molecular Weight: 194.62 g/mol ), serves as an exemplary case study for applying a multi-faceted analytical strategy.[1][2] This compound, featuring a reactive chloroacetamide moiety and a cyanophenyl group, possesses functional groups of interest in medicinal chemistry and synthetic applications.[1]

This document eschews a formulaic, step-by-step template. Instead, it presents a logical, evidence-based workflow, mirroring the decision-making process of an experienced analytical scientist. We will explore not just what techniques to use, but why they are chosen, how their data interlink, and how this synergistic approach creates a self-validating system for absolute structural confirmation.

Foundational Analysis: Mass Spectrometry for Molecular Formula and Isotopic Confirmation

Causality: Before delving into the nuances of atomic connectivity, we must first confirm the most fundamental properties: the molecular weight and elemental composition. Mass Spectrometry (MS) is the definitive technique for this purpose. For a halogenated compound like this compound, MS provides an immediate, critical diagnostic feature: the isotopic signature of chlorine.

The Chlorine Isotope Pattern: Nature's fixed ratio of chlorine isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), provides a built-in validation tool.[3] Any mass spectrum of a monochlorinated compound must exhibit a characteristic M+ and M+2 ion cluster in an approximate 3:1 intensity ratio, separated by two mass-to-charge units (m/z).[3] The absence of this pattern would instantly refute the proposed structure.

High-Resolution Mass Spectrometry (HRMS): While nominal mass confirms the molecular weight, HRMS provides the exact mass, allowing for the unequivocal determination of the molecular formula.

Expected Mass Spectrometry Data

| Feature | Expected Value/Observation | Rationale |

| Molecular Ion (M⁺) | m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) | Represents the intact molecule ionized. |

| Isotopic Ratio | ~3:1 (194:196) | Confirms the presence of a single chlorine atom.[3] |

| HRMS (ESI+) | [M+H]⁺ calculated for C₉H₈ClN₂O⁺: 195.0320 | Allows for molecular formula confirmation. |

| Key Fragments | See fragmentation diagram below | Provides initial evidence of structural motifs. |

Illustrative Fragmentation Pathway

The primary fragmentation pathways in Electron Ionization (EI) MS are predictable and offer clues to the molecule's assembly. The chloroacetamide side chain and the cyanophenyl ring are expected points of cleavage.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Source Parameters (Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300 °C

-

Nebulizer Pressure: 1.0 Bar

-

-

Data Acquisition: Acquire data in the m/z range of 50-500. Ensure the instrument resolution is set to >10,000 to accurately determine the exact mass.

-

Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical value for C₉H₈ClN₂O⁺. Confirm the presence of the [M+Na]⁺ adduct as a secondary check.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: With the molecular formula confirmed, NMR spectroscopy is employed to map the carbon-hydrogen framework and establish atom connectivity. It is the most powerful technique for elucidating the detailed structure of organic molecules in solution.

-

¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

-

¹³C NMR identifies the number of unique carbon environments, distinguishing between sp³, sp², and sp hybridized carbons.

-

2D NMR (COSY, HSQC) provides unambiguous evidence of which protons are coupled to each other (COSY) and which protons are directly attached to which carbons (HSQC), effectively locking the structure in place.

Predicted NMR Spectral Data (in DMSO-d₆)

Solvent choice is critical. DMSO-d₆ is selected here as it effectively solubilizes amides and ensures the amide N-H proton is typically observable as a distinct, exchangeable peak.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Amide N-H | ~10.5 | Singlet (broad) | 1H | -NH- | Amide protons are deshielded and often broad due to quadrupolar coupling and chemical exchange.[4] |

| Aromatic H | ~7.8 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing cyano group are significantly deshielded. |

| Aromatic H | ~7.7 | Doublet | 2H | H-3, H-5 | Protons meta to the cyano group are less deshielded. The para-substituted pattern gives a characteristic AA'BB' system. |

| Methylene H | ~4.3 | Singlet | 2H | -CH₂Cl | The adjacent electron-withdrawing chlorine atom and carbonyl group deshield the methylene protons.[4] |

| ¹³C NMR | δ (ppm) | Assignment | Rationale |

| Carbonyl C | ~165 | C=O | The carbonyl carbon of an amide appears in this characteristic downfield region.[4] |

| Aromatic C | ~143 | C-4 | The ipso-carbon attached to the amide nitrogen. |

| Aromatic C | ~133 | C-2, C-6 | Aromatic carbons ortho to the cyano group. |

| Aromatic C | ~120 | C-3, C-5 | Aromatic carbons meta to the cyano group. |

| Nitrile C | ~119 | C≡N | The characteristic chemical shift for a nitrile carbon. |

| Aromatic C | ~106 | C-1 | The ipso-carbon attached to the cyano group. |

| Methylene C | ~43 | -CH₂Cl | The aliphatic carbon is deshielded by the adjacent chlorine atom.[4] |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a 90° pulse angle.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

2D NMR Acquisition (HSQC):

-

Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment.

-

This will generate a contour plot showing correlation peaks between directly bonded protons and carbons, confirming the assignments made in the 1D spectra. For example, a cross-peak will appear between the proton signal at ~4.3 ppm and the carbon signal at ~43 ppm.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Functional Group Identification: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds and functional groups. For this molecule, IR is essential to confirm the presence of the amide, nitrile, and aromatic moieties.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Secondary Amide | A sharp, distinct peak characteristic of N-H stretching in secondary amides.[4][5] |

| ~2230 | C≡N Stretch | Nitrile | A strong, sharp absorption in a relatively clean region of the spectrum, highly diagnostic for the cyano group. |

| ~1670 | C=O Stretch (Amide I) | Secondary Amide | This is one of the most intense and reliable absorptions, characteristic of the amide carbonyl.[4][6] |

| ~1530 | N-H Bend (Amide II) | Secondary Amide | Another characteristic amide band, resulting from a coupling of N-H bending and C-N stretching.[6] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Peaks indicating the presence of the benzene ring. |

| ~750 | C-Cl Stretch | Chloroalkane | A moderate to strong absorption in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for the presence of the characteristic absorption bands listed above. ATR is preferred for solids as it requires minimal sample preparation.

The Definitive Proof: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides a robust constitutional assignment, it does not reveal the molecule's three-dimensional arrangement in the solid state. X-ray crystallography is the unparalleled "gold standard" technique that provides an exact, high-resolution 3D model of the molecule as it exists in a crystal lattice.[7][8] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions like hydrogen bonding that govern the crystal packing.[4][9]

Expected Crystallographic Findings

-

Planarity: The acetamide group is expected to be twisted relative to the plane of the cyanophenyl ring.[4][9]

-

Bond Lengths/Angles: All bond lengths and angles should conform to standard values for the respective functional groups (e.g., C=O ≈ 1.23 Å, C≡N ≈ 1.15 Å).

-

Intermolecular Interactions: The presence of the amide N-H group (a hydrogen bond donor) and the carbonyl oxygen and nitrile nitrogen (hydrogen bond acceptors) strongly suggests that intermolecular hydrogen bonding will be a key feature of the crystal packing, likely forming chains or sheets.[9]

Workflow for X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray structure determination.

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth: The key, and often most challenging, step. Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near saturation. Use slow evaporation, vapor diffusion, or solvent layering techniques to encourage the growth of single, diffraction-quality crystals. A common method is to allow slow evaporation of an ethanolic solution over several days.[4]

-

Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem (determining the initial positions of the atoms), and refine the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Synthesizing the Evidence: A Cohesive Conclusion

This systematic, cross-validating workflow ensures the highest degree of confidence in the structural assignment of this compound, providing the solid and trustworthy foundation required for its further development in any scientific or industrial application.

References

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(12), 2076-2082. Available from: [Link]

-

ResearchGate. X-ray diffraction powder patterns for acetanilide tetrachloromercurate(II), an inorganic–organic hybrid material. Available from: [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available from: [Link]

-

Haszeldine, R. N., & Leedham, K. (1952). The Infrared Spectra of N-Substituted Trifluoroacetamides. Journal of the American Chemical Society, 74(12), 3147-3148. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChemLite. This compound (C9H7ClN2O). Available from: [Link]

-

SpectraBase. This compound. Available from: [Link]

-

SpectraBase. This compound - Vapor Phase IR - Spectrum. Available from: [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of N-Substituted Trifluoroacetamides. Available from: [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(10). Available from: [Link]

-

Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Available from: [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... (2021). Available from: [Link]

-

Miyazaki, M., et al. (2009). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Physical Chemistry Chemical Physics, 11, 6098-6106. Available from: [Link]

- Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

National Institute of Standards and Technology. Acetamide, N-ethyl- - the NIST WebBook. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025). Available from: [Link]

-

National Institutes of Health. Acetanilide | C8H9NO | CID 904 - PubChem. Available from: [Link]

-

National Institute of Standards and Technology. Acetamide, 2-chloro- - the NIST WebBook. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Available from: [Link]

-

ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. N-(4-chloro-2-nitrophenyl)-2-(4-chlorophenyl)acetamide - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Wikipedia. Acetanilide. Available from: [Link]

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

-

MDPI. Protein X-ray Crystallography and Drug Discovery. Available from: [Link]

Sources

- 1. CAS 114807-80-6: this compound [cymitquimica.com]

- 2. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. migrationletters.com [migrationletters.com]

- 8. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

Foreword: Situating a Key Chemical Intermediate in Modern Drug Discovery

An In-depth Technical Guide to 2-chloro-N-(4-cyanophenyl)acetamide (CAS: 114807-80-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound that stands at the intersection of synthetic utility and pharmacological potential. Its structure is deceptively simple, yet it embodies two key features of significant interest in contemporary drug development. The chloroacetamide group serves as a reactive electrophile, a "warhead" capable of forming covalent bonds with biological targets, a strategy increasingly employed in the design of highly selective and potent inhibitors.[1] Concurrently, the 4-cyanophenyl moiety is a well-established pharmacophore found in numerous approved drugs, where it often engages in crucial hydrogen bonding and dipole-dipole interactions within protein binding pockets.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore its synthesis, characterization, and the mechanistic rationale for its application in research. As a key building block, a thorough understanding of its properties is essential for its effective deployment in the synthesis of novel therapeutic agents and chemical probes.

Core Physicochemical & Structural Properties

The compound is a solid at room temperature and is generally soluble in polar organic solvents.[4] Its fundamental properties are critical for planning reactions, purification, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 114807-80-6 | [4][5][6] |

| Molecular Formula | C₉H₇ClN₂O | [4][5][7] |

| Molecular Weight | 194.62 g/mol | [5][7][8] |

| Appearance | Solid (typically off-white to beige crystalline) | [4][7] |

| Canonical SMILES | C1=CC(=CC=C1C#N)NC(=O)CCl | [4] |

| InChI Key | InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) | [4] |

| Purity (Typical) | >95% (Commercially available) | [9] |

| Storage | Sealed in a dry, cool environment (2-8°C recommended) | [6] |

Synthesis Pathway: Acylation of 4-Aminobenzonitrile

The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-aminobenzonitrile and chloroacetyl chloride. This reaction is efficient and relies on readily available starting materials.

The causality behind this experimental design is straightforward: the amine group of 4-aminobenzonitrile is a potent nucleophile that readily attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically included. Its role is not catalytic but stoichiometric; it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the free HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Sources

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 3. [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 114807-80-6: this compound [cymitquimica.com]

- 5. This compound,114807-80-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. 114807-80-6|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Chloro-N-(3-cyanophenyl)acetamide | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. 1311316-35-4 2-Chloro-2-(4-cyanophenyl)acetamide AKSci 9156DL [aksci.com]

synthesis of 2-chloro-N-(4-cyanophenyl)acetamide

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-cyanophenyl)acetamide

This guide provides a comprehensive technical overview for the , a valuable intermediate in medicinal chemistry and materials science.[1] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, address critical safety considerations, and outline methods for product characterization. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Strategic Overview & Reaction Principle

The is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of a primary aromatic amine, 4-aminobenzonitrile, with chloroacetyl chloride.

Core Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The protonated amide product is then deprotonated, often by a mild base added to the reaction mixture or by another molecule of the starting amine, to yield the final product and hydrochloric acid (HCl) as a byproduct.

Caption: Nucleophilic acyl substitution mechanism for the formation of the target amide.

Reagent Analysis and Safety Imperatives

Scientific integrity begins with safety. Both reactants in this synthesis are hazardous and require meticulous handling in a controlled laboratory environment.

| Reagent | Formula | Molar Mass ( g/mol ) | Key Hazards |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Toxic if swallowed, inhaled, or in contact with skin; suspected mutagen.[2][3][4] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Causes severe skin burns and eye damage; toxic if inhaled; reacts violently with water.[5][6][7] |

Mandatory Safety Protocols:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors.[4][8] An eyewash station and safety shower must be immediately accessible.[4]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles or a face shield.[2][7]

-

Handling Chloroacetyl Chloride: This reagent is extremely moisture-sensitive and corrosive.[6] Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Never add water directly to the reagent.[9]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.

Validated Experimental Protocol

This protocol is adapted from established methodologies for the acylation of aromatic amines.[10][11][12] The causality behind each step is explained to ensure reproducibility and understanding.

3.1. Materials and Equipment

-

4-Aminobenzonitrile (1.0 eq)

-

Chloroacetyl Chloride (1.1 eq)

-

Anhydrous Sodium Acetate or Triethylamine (1.2 eq)

-

Glacial Acetic Acid or Dichloromethane (DCM) (as solvent)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

3.2. Step-by-Step Synthesis Workflow

Caption: A typical laboratory workflow for the synthesis and purification of the target compound.

Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) and anhydrous sodium acetate (1.2 eq) in a suitable solvent like glacial acetic acid.[10] The sodium acetate acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.

-

Reaction Setup: Cool the flask in an ice-water bath with continuous stirring. This is critical to dissipate the heat generated from the highly exothermic acylation reaction, preventing side reactions and degradation.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq), preferably dissolved in a small amount of the reaction solvent, to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A slow, controlled addition is paramount to maintain a low temperature.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours to ensure it proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Pour the reaction mixture into a beaker of cold water. This will cause the organic product to precipitate out of the aqueous/acetic acid solution.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water to remove any remaining acid and salts.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[11]

Product Characterization

Verifying the identity and purity of the synthesized this compound is essential. The following data provides expected analytical results.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [1][13][14] |

| Molecular Weight | 194.62 g/mol | [1][14] |

| Appearance | White to pale yellow solid | [1][4] |

| Melting Point | 83 - 85 °C (for 4-aminobenzonitrile) | [15] |

Note: The melting point of the final product should be determined experimentally and compared to literature values if available.

Spectroscopic Data:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the cyanophenyl ring, a singlet for the amide N-H proton, and a singlet for the two protons of the chloromethyl (-CH₂Cl) group. The exact chemical shifts will depend on the deuterated solvent used.

-

IR Spectroscopy: Key vibrational peaks should be observed for the N-H stretch (around 3200-3300 cm⁻¹), the C≡N (nitrile) stretch (around 2220-2240 cm⁻¹), and the C=O (amide) stretch (around 1650-1680 cm⁻¹).[16] Spectral data for the title compound is available for comparison.[17]

Concluding Remarks

The is a straightforward yet powerful reaction for generating a versatile chemical intermediate. Success hinges on a thorough understanding of the nucleophilic acyl substitution mechanism and, most importantly, on rigorous adherence to safety protocols due to the hazardous nature of the reactants. The detailed protocol and characterization data provided herein serve as a robust guide for researchers to confidently and safely produce this compound for further application in pharmaceutical and materials development programs.

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide.

- Ramli, Y., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

-

ResearchGate. (n.d.). Reaction between aryl amine and chloroacetyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

- Kang, J. H., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1194.

- Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428.

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

ResearchGate. (n.d.). Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

ResearchGate. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

Sources

- 1. CAS 114807-80-6: this compound [cymitquimica.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. actylislab.com [actylislab.com]

- 10. media.neliti.com [media.neliti.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound - Amerigo Scientific [amerigoscientific.com]

- 15. 4-Aminobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 16. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

2-chloro-N-(4-cyanophenyl)acetamide mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-chloro-N-(4-cyanophenyl)acetamide

Abstract

This compound is a synthetic organic compound featuring a reactive chloroacetamide moiety. While its specific biological targets and mechanism of action are not yet fully elucidated in publicly available literature, its structural features, particularly the electrophilic chloroacetamide group, point towards a probable mechanism involving covalent modification of nucleophilic amino acid residues in proteins. This technical guide synthesizes current knowledge on the reactivity of chloroacetamides to propose a primary mechanism of action for this compound centered on covalent inhibition, with a potential downstream consequence of inducing ferroptotic cell death. We further provide a comprehensive framework of experimental protocols for researchers to investigate and validate this proposed mechanism. Additionally, alternative potential mechanisms, such as non-covalent enzyme inhibition, are briefly discussed.

Introduction: The Significance of the Chloroacetamide Moiety

This compound belongs to the class of acetamide compounds, which have been explored for a variety of biological activities.[1] The key to its potential biological activity lies in the 2-chloroacetamide functional group. Chloroacetamides are recognized as electrophilic "warheads" in drug design, capable of forming irreversible covalent bonds, most notably with the thiol group of cysteine residues in proteins.[2][3] This covalent interaction can lead to the inactivation or altered function of the target protein, making such compounds valuable tools in chemical biology and drug discovery.[4] Although sometimes considered highly reactive, the specificity of chloroacetamides can be modulated by the rest of the molecular structure, allowing for the development of selective covalent inhibitors.[2][5]

Proposed Primary Mechanism of Action: Covalent Modification of Cysteine Residues

We propose that the primary mechanism of action of this compound is the covalent modification of cysteine residues on target proteins. The electrophilic carbon atom of the chloroacetamide group is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue, resulting in an irreversible thioether bond and the release of a chloride ion.

Diagram: Proposed Covalent Binding Mechanism

Caption: Covalent modification of a protein cysteine residue.

This irreversible binding is anticipated to be time-dependent and can be validated through a series of biochemical and biophysical assays.

A Potential Downstream Consequence: Induction of Ferroptosis

Recent studies have highlighted that some cysteine-reactive covalent chloro-N-acetamide ligands can induce a form of regulated cell death known as ferroptosis.[2] Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[6][7] A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a cysteine-containing enzyme that detoxifies lipid peroxides.[8] Covalent inhibition of GPX4 or other proteins involved in the glutathione antioxidant pathway can trigger ferroptosis.

Given this precedent, we hypothesize that this compound may induce ferroptosis by covalently targeting and inhibiting key proteins that protect against lipid peroxidation, such as GPX4.

Diagram: Proposed Ferroptosis Induction Pathway

Caption: Proposed pathway for ferroptosis induction.

Experimental Validation Framework

To test the proposed mechanisms of action, a multi-faceted experimental approach is required.

Confirming Covalent Binding and Identifying Protein Targets

The initial step is to confirm that this compound indeed acts as a covalent modifier of proteins.

4.1.1. Intact Protein Mass Spectrometry

This technique provides a direct and rapid assessment of covalent binding.

Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate the target protein (e.g., recombinant human GPX4) with a molar excess of this compound at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

-

Sample Preparation: Quench the reaction and desalt the protein sample using a suitable method like reverse-phase chromatography.

-

Mass Spectrometry Analysis: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

-

Data Analysis: A successful covalent modification will result in a mass shift of the protein corresponding to the molecular weight of the bound acetamide fragment (mass of compound - mass of Cl).[9]

| Parameter | Expected Outcome for Covalent Binding |

| Mass Shift | Increase in protein mass |

| Time Dependence | Increased proportion of modified protein over time |

4.1.2. Peptide Mapping by LC-MS/MS for Binding Site Identification

To identify the specific amino acid residue(s) modified by the compound, peptide mapping is employed.

Experimental Protocol: Peptide Mapping

-

Incubation and Digestion: Following incubation of the target protein with the compound, denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Search the MS/MS data against the protein sequence to identify peptides with a mass modification corresponding to the compound. The MS/MS fragmentation pattern will pinpoint the exact modified amino acid, which is hypothesized to be cysteine.[10][11]

Diagram: Covalent Target Identification Workflow

Caption: Workflow for covalent target identification.

Validating Ferroptosis Induction

If covalent binding is confirmed, the next step is to investigate the induction of ferroptosis in a cellular context.

4.2.1. Measurement of Lipid Peroxidation

A hallmark of ferroptosis is the accumulation of lipid peroxides.

Experimental Protocol: Lipid Peroxidation Assay (MDA Assay)

-

Cell Treatment: Treat a suitable cancer cell line (e.g., HT-1080) with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control for ferroptosis induction (e.g., RSL3 or erastin) and a vehicle control.

-

Cell Lysis: Harvest and lyse the cells.

-

MDA Reaction: Use a commercial malondialdehyde (MDA) assay kit.[1][12] This typically involves reacting the cell lysate with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored product.

-

Quantification: Measure the absorbance or fluorescence of the MDA-TBA adduct. An increase in signal indicates higher levels of lipid peroxidation.[13]

4.2.2. GPX4 Activity Assay

To determine if the compound inhibits GPX4 activity, a functional assay is necessary.

Experimental Protocol: GPX4 Inhibitor Screening Assay

-

Assay Principle: Utilize a commercial GPX4 inhibitor screening kit.[14][15] These assays often use a coupled-enzyme reaction where the activity of GPX4 is linked to the consumption of NADPH, which can be monitored by a decrease in absorbance at 340 nm.

-

Procedure: Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound.

-

Data Analysis: Calculate the IC50 value to quantify the compound's potency as a GPX4 inhibitor.

| Assay | Parameter Measured | Expected Outcome for Ferroptosis Induction |

| MDA Assay | Malondialdehyde (MDA) levels | Increased MDA levels with compound treatment |

| GPX4 Activity Assay | GPX4 enzymatic activity | Inhibition of GPX4 activity (decreased A340 rate) |

Alternative Mechanistic Considerations

While covalent inhibition leading to ferroptosis is a strong hypothesis, it is prudent for researchers to consider other potential mechanisms of action for an acetamide-based compound.

Butyrylcholinesterase (BChE) Inhibition

Some acetamide derivatives have been identified as inhibitors of BChE, an enzyme involved in neurotransmitter metabolism.[1]

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

-

Assay Principle: This colorimetric assay measures the activity of BChE through the hydrolysis of a substrate (e.g., butyrylthiocholine) to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, which is measured at 412 nm.[16][17]

-

Procedure: In a 96-well plate, combine BChE enzyme, DTNB, and varying concentrations of this compound. Initiate the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance over time. A decrease in the rate of color formation indicates BChE inhibition.

Cyclooxygenase-2 (COX-2) Inhibition

Certain acetamide structures have shown inhibitory activity against COX-2, an enzyme involved in inflammation.[18]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

-

Assay Principle: Use a commercial fluorometric assay kit that detects the generation of prostaglandin G2, an intermediate product of the COX-2 reaction.[19][20]

-

Procedure: Following the kit's protocol, incubate recombinant human COX-2 with the compound and then initiate the reaction with the substrate, arachidonic acid.

-

Measurement: Measure the fluorescence kinetically. A reduced fluorescence signal compared to the control indicates COX-2 inhibition.

Conclusion

Based on the chemical nature of the chloroacetamide moiety, the most probable mechanism of action for this compound is covalent modification of protein cysteine residues. This could lead to a variety of downstream cellular effects, with the induction of ferroptosis being a compelling possibility. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically investigate this proposed mechanism, from confirming covalent binding and identifying specific targets to validating the downstream cellular phenotype. While alternative mechanisms such as non-covalent enzyme inhibition should not be entirely discounted, the reactive nature of the chloroacetamide group strongly suggests a covalent mechanism as the primary avenue of investigation.

References

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]

-

Assays for the measurement of lipid peroxidation. Methods in Molecular Biology. [Link]

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry. [Link]

-

Lipid Peroxidation (MDA) Colorimetric/Fluorometric Assay Kit. Biocompare. [Link]

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

-

Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]

-

Lipid Peroxidation Assay Kit (A319696). Antibodies.com. [Link]

-

Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. bioRxiv. [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]

-

Lipid Peroxidation Assay Kit. Oxford Biomedical Research. [Link]

-

A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS Discovery. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

-

Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

-

Bioinformatics analyses and experimental validation of ferroptosis-related genes in bronchopulmonary dysplasia pathogenesis. PLoS One. [Link]

-

GPX4 Fluorogenic Assay Kit. BPS Bioscience. [Link]

-

GPX4 Inhibitor Screening Assay Kit 701880 from Cayman Chemical. Biocompare. [Link]

-

Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

-

Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules. [Link]

-

Bioinformatics and experimental validation of ferroptosis-related genes in steroid-induced osteonecrosis of the femoral head. Frontiers in Endocrinology. [Link]

-

Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

-

New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PLoS One. [Link]

-

Identification and experimental validation of ferroptosis-related gene SLC2A3 is involved in rheumatoid arthritis. Frontiers in Immunology. [Link]

-

Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin. [Link]

-

Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]

-

Experimental validation and identification of ferroptosis-associated biomarkers for diagnostic and therapeutic targeting in hearing loss. Frontiers in Aging Neuroscience. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

-

Experimental validation and identification of ferroptosis-associated biomarkers for diagnostic and therapeutic targeting in hearing loss. ResearchGate. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

The design and development of covalent protein-protein interaction inhibitors for cancer treatment. Acta Pharmaceutica Sinica B. [Link]

-

2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ResearchGate. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PubMed Central. [Link]

-

Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches. Journal of Medicinal Chemistry. [Link]

-

Molecular mechanisms of ferroptosis and its role in cancer therapy. ResearchGate. [Link]

-

Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

-

Sulfamate acetamides as electrophiles for targeted covalent inhibitors... ResearchGate. [Link]

-

Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia. International Journal of Molecular Sciences. [Link]

-

Induction mechanism of ferroptosis: A novel therapeutic target in lung disease. Frontiers in Pharmacology. [Link]

-

The mechanism of ferroptosis and its related diseases. Signal Transduction and Targeted Therapy. [Link]

Sources

- 1. raybiotech.com [raybiotech.com]

- 2. Chloroacetamides - Enamine [enamine.net]

- 3. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]

- 10. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. biocompare.com [biocompare.com]

- 13. Assays for the measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

2-chloro-N-(4-cyanophenyl)acetamide solubility data

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(4-cyanophenyl)acetamide

Abstract

Solubility is a critical physicochemical parameter in drug development, chemical synthesis, and material science, governing a compound's bioavailability, processability, and formulation. This technical guide addresses this compound (C₉H₇ClN₂O), an important intermediate in the synthesis of various organic molecules.[1][2] Despite its relevance, a comprehensive search of scientific literature reveals a notable absence of published quantitative solubility data. This document serves as a definitive guide for researchers, scientists, and drug development professionals to bridge this gap. It provides a robust framework for the experimental determination, thermodynamic modeling, and systematic reporting of the solubility of this compound in various solvents. By explaining the causality behind experimental choices and grounding protocols in established theory, this guide empowers researchers to generate high-quality, reliable solubility data essential for process development, formulation design, and regulatory compliance.

Introduction: The Significance of this compound

This compound is a substituted acetamide featuring a chloroacetyl group and a 4-cyanophenyl moiety.[3] Its molecular structure makes it a versatile synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemicals, where N-arylacetamides are foundational building blocks for more complex, biologically active compounds.[1][4] The compound is a solid at room temperature with a molecular weight of 194.62 g/mol .[5]

The solubility of this intermediate is a paramount consideration for several reasons:

-

Reaction Kinetics and Purity: In synthetic organic chemistry, the solubility of reactants in a given solvent dictates the reaction medium, influences reaction rates, and affects the purity of the final product by controlling crystallization and precipitation processes.

-

Process Development & Scale-Up: For industrial applications, accurate solubility data is indispensable for designing, optimizing, and scaling up crystallization processes, ensuring consistent yield, particle size distribution, and product quality.

-

Formulation & Drug Delivery: If the compound or its derivatives are intended for pharmaceutical use, solubility is a primary determinant of dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development, and understanding it is the first step toward employing solubility enhancement techniques.

Given the lack of publicly available data, this guide provides the necessary protocols and theoretical background to empower researchers to determine these critical parameters in-house.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid is the equilibrium (or saturation shake-flask) method. This method is considered the gold standard for its accuracy and reproducibility. The protocol described below is a self-validating system designed to ensure that a true equilibrium state is achieved and accurately measured.

Principle of the Equilibrium Method

The principle is straightforward: an excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At this point, the solvent is saturated with the solute, and the concentration of the dissolved solute represents its solubility at that temperature. The key is to ensure that equilibrium has truly been reached and that the measurement of the dissolved concentration is accurate.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance (±0.1 mg)

-

Vials with screw caps and inert liners (e.g., PTFE)

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Preparation of the Stock Standard (for Quantification):

-

Accurately weigh approximately 10 mg of this compound and record the mass precisely.

-

Dissolve the compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMF) in a 100 mL volumetric flask. Ensure complete dissolution before filling to the mark. This is your primary stock solution.

-

Prepare a series of calibration standards (typically 5-7) by serial dilution of the stock solution to cover the expected concentration range.

-

-

Saturation:

-

Add an excess amount of this compound to several vials (a minimum of three replicates per solvent/temperature). "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation. A starting point is to add ~50 mg of solid to 5 mL of the test solvent.

-

Tightly cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

-

Equilibration:

-

Agitate the vials at a constant speed for a predetermined period. A common duration is 24 to 48 hours.

-

Causality Check (Self-Validation): To ensure equilibrium has been reached, a time-to-equilibrium study should be performed initially. This involves taking measurements at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no statistically significant change in concentration. For routine measurements thereafter, the longest required time can be used.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter membrane and avoid adsorption effects.

-

Dispense the filtered, saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for spectroscopic analysis.

-

-

Quantification:

-

Method A: HPLC (Recommended):

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of your calibration curve.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

The concentration of the solute is determined by comparing the peak area of the sample to the calibration curve.

-

-

Method B: Gravimetric Analysis:

-

Accurately weigh the vial containing a known volume of the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Once all solvent is removed, re-weigh the vial. The mass of the remaining solid is the amount of solute dissolved in the known volume of solvent. This method is simple but less sensitive than HPLC and requires higher solubility.

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Data Presentation and Thermodynamic Modeling

Structuring Quantitative Data

All experimentally determined solubility data should be presented in a clear, tabular format to allow for easy comparison and interpretation. The mole fraction (x), molarity (mol/L), and mass concentration ( g/100 mL or mg/mL) are standard units.

Table 1: Experimentally Determined Solubility of this compound at 298.15 K (25 °C)

| Solvent Classification | Solvent Name | Temperature (K) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

|---|---|---|---|---|---|

| Alcohols | Methanol | 298.15 | Value | Value | Value |

| Ethanol | 298.15 | Value | Value | Value | |

| Ketones | Acetone | 298.15 | Value | Value | Value |

| Esters | Ethyl Acetate | 298.15 | Value | Value | Value |

| Amides | Dimethylformamide (DMF) | 298.15 | Value | Value | Value |

| Other | Acetonitrile | 298.15 | Value | Value | Value |

| | Water | 298.15 | Value | Value | Value |

Thermodynamic Modeling and Temperature Dependence

Once solubility data has been collected at several temperatures, thermodynamic models can be used to correlate the data and calculate important thermodynamic properties of the dissolution process.[6] This provides deeper insight into the forces driving solubilization.

The van't Hoff equation is fundamental for describing the temperature dependence of solubility:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

x is the mole fraction solubility

-

ΔH°sol is the standard enthalpy of solution

-

ΔS°sol is the standard entropy of solution

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T, a linear relationship should be observed if ΔH°sol is constant over the temperature range. The slope of this line is -ΔH°sol/R, and the intercept is ΔS°sol/R. This allows for the empirical determination of the enthalpy and entropy of solution.

For more accurate correlation across a wider range of temperatures, the modified Apelblat equation is widely used and has been shown to be effective for similar compounds.[7][8]

ln(x) = A + (B / T) + C·ln(T)

Where A, B, and C are empirical parameters obtained by fitting the experimental data. This model is highly effective because it accounts for the temperature dependence of the enthalpy of dissolution.

The successful application of these models provides a predictive tool for estimating solubility at temperatures not experimentally tested, a crucial capability for process optimization.[9]

Conclusion and Best Practices

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. In the absence of published data, the detailed experimental protocols and theoretical discussions herein equip researchers with the necessary tools to generate reliable and reproducible results.

Key Takeaways for Scientific Integrity:

-

Purity is Paramount: Always use a well-characterized solute with the highest possible purity, as impurities can significantly alter solubility.

-

Equilibrium is Non-Negotiable: Perform validation studies to confirm that the system has reached true thermodynamic equilibrium.

-

Temperature Control is Critical: Maintain precise and constant temperature control (±0.1 °C) throughout the experiment, as solubility is highly temperature-dependent.

-

Method Validation: Ensure the analytical method used for quantification (e.g., HPLC) is properly validated for linearity, accuracy, and precision.

By adhering to these principles, researchers can produce high-quality solubility data that will accelerate synthesis optimization, guide formulation development, and advance the scientific understanding of this important chemical intermediate.